Boc-glu(otbu)-onp
Description
Significance of Protected Amino Acids in Complex Peptide Synthesis
To achieve the controlled, stepwise assembly of a peptide in a specific sequence, chemists employ protecting groups. wikipedia.org These are chemical moieties that temporarily block a reactive functional group on an amino acid, preventing it from participating in unwanted side reactions. wikipedia.org The protection of the α-amino group, the C-terminal carboxylic acid, and reactive side chains is essential to prevent self-polymerization and ensure that peptide bonds form only between the desired residues. chemimpex.com
Two of the most common strategies in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), are based on the N-terminal protecting groups Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). nih.gov The Boc group is acid-labile, typically removed with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and removed with a mild base such as piperidine (B6355638). nih.gov
Equally important is the protection of reactive amino acid side chains. chemimpex.com For glutamic acid, the side-chain carboxylic acid must be protected to prevent it from reacting during peptide bond formation. Common protecting groups for this purpose are based on benzyl (B1604629) (Bzl) or tert-butyl (tBu) esters. nih.gov The success of a complex peptide synthesis relies on an "orthogonal" protection strategy, where different classes of protecting groups can be removed under specific conditions without affecting the others. nih.gov This allows for the precise deprotection of one functional group while others remain intact, a critical requirement for building long or complex peptide chains and for creating modified structures like cyclic peptides. nih.gov
Overview of Glutamic Acid Derivatives in Organic Synthesis
Glutamic acid and its derivatives are fundamental building blocks in organic synthesis, valued for their role in constructing biologically active molecules and peptidomimetics. medchemexpress.com Glutamic acid residues can increase the hydrophilicity of a peptide and are often crucial for its structure and interaction with biological receptors. medchemexpress.com
To incorporate glutamic acid into a peptide chain, its carboxylic acid groups must be appropriately managed. The α-carboxyl group is often "activated" to facilitate peptide bond formation. researchgate.net Activation converts the hydroxyl of the carboxylic acid into a better leaving group, making the carboxyl carbon more susceptible to nucleophilic attack by the amino group of the next amino acid. researchgate.net One common method of activation is the formation of a highly reactive ester, such as a p-nitrophenyl (ONp) ester. researchgate.net This is achieved by reacting the N-protected amino acid with p-nitrophenol, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net The resulting ONp ester is sufficiently reactive to form a peptide bond under mild conditions. researchgate.net
The compound Boc-Glu(OtBu)-ONp is a prime example of such a derivative. It features:
An N-terminal Boc group for temporary protection of the amino group.
A side-chain OtBu (tert-butyl ester) group for semi-permanent protection of the γ-carboxyl group.
An α-carboxyl group activated as a p-nitrophenyl (ONp) ester to facilitate coupling.
This specific combination of protecting and activating groups makes it a useful reagent in certain peptide synthesis strategies. chemimpex.compeptide.com
Detailed Research Findings on this compound
This compound, also known by its IUPAC name (4-nitrophenyl) tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate, is a derivative used in peptide synthesis. peptide.com The p-nitrophenyl ester serves as an activated form of the carboxylic acid, allowing for efficient coupling to the free amino group of another amino acid or peptide chain. researchgate.net
Below are the key chemical properties of the L-isomer of this compound.
| Property | Value | Source |
|---|---|---|
| CAS Number | 69876-58-0 | peptide.cominfochems.co.kr |
| Molecular Formula | C20H28N2O8 | peptide.com |
| Molecular Weight | 424.5 g/mol | peptide.com |
| Synonym | N-Boc-L-glutamic acid alpha p-nitrophenyl ester gamma t-butyl ester | peptide.com |
Research Application: A Substrate for Enzyme Kinetics
While primarily a building block, derivatives like Boc-Glu-ONp have also been utilized in biochemical research as substrates to study enzyme activity. In a study focused on creating synthetic peptides with catalytic activity (enzyme mimetics), researchers measured the rate at which a designed 63-residue peptide could hydrolyze various substrates. epdf.pub One of the substrates tested was Boc-Glu-ONp. epdf.pub The hydrolysis of the p-nitrophenyl ester bond releases the p-nitrophenolate anion, a yellow-colored compound that can be easily detected and quantified by measuring its absorbance at 400 nm. epdf.pub This allows for the calculation of key kinetic parameters. epdf.pub
The kinetic parameters for the hydrolysis of Boc-Glu-ONp by the synthetic peptide are detailed in the table below.
| Substrate | kcat (s-1 × 10^3) | KM (µM) | kcat / KM (M-1s-1) | Source |
|---|---|---|---|---|
| Boc-Glu-ONp | 3.7 | 220 | 17.4 | epdf.pub |
This research highlights a secondary application of such activated amino acid esters, moving beyond their primary role as synthetic intermediates to become tools for probing the functional capabilities of novel, custom-designed proteins and peptides. epdf.pub
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O8/c1-19(2,3)29-16(23)12-11-15(21-18(25)30-20(4,5)6)17(24)28-14-9-7-13(8-10-14)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,25)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSZKZYRDFXIHX-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Design and Protecting Group Orthogonality of Boc Glu Otbu Onp
The design of Boc-Glu(OtBu)-ONp is a testament to the chemical precision required in peptide synthesis. It incorporates three key functionalities: the Nα-tert-butoxycarbonyl (Boc) group, the γ-tert-butyl ester (OtBu) group, and the p-nitrophenyl (ONp) ester. This trifecta of modifications serves to selectively mask the reactive sites of the glutamic acid backbone—the α-amino group, the γ-carboxyl group, and the α-carboxyl group, respectively. The ONp group activates the α-carboxyl group for peptide bond formation. The Boc and OtBu groups are chosen for their orthogonal properties, meaning they can be removed under different chemical conditions, allowing for stepwise and controlled deprotection during peptide synthesis. iris-biotech.depeptide.com
Role of the Nα-tert-Butoxycarbonyl (Boc) Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis. wikipedia.orgtotal-synthesis.com Its primary function is to render the highly nucleophilic α-amino group of the glutamic acid inert to prevent its unwanted participation in side reactions during peptide coupling. peptide.com
Chemical Principles of Boc Protection
The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This leads to the formation of a carbamate (B1207046), which is significantly less reactive than the parent amine due to the electron-withdrawing nature of the carbonyl group. total-synthesis.com The Boc group is stable under a wide range of conditions, including those involving most nucleophiles and bases, which makes it compatible with other protecting groups like the base-labile Fmoc group in orthogonal synthesis strategies. total-synthesis.comorganic-chemistry.org
Acid-Labile Cleavage Mechanisms of the Boc Group
A key feature of the Boc group is its lability under acidic conditions. wikipedia.orgorganic-chemistry.org This allows for its selective removal without affecting other protecting groups that are stable to acid.
The cleavage mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA). total-synthesis.comchemistrysteps.com This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the tert-butoxy (B1229062) group. The resulting intermediate then collapses, leading to the formation of a highly stable tert-butyl cation and a carbamic acid. total-synthesis.comchemistrysteps.com The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine. wikipedia.orgtotal-synthesis.com The tert-butyl cation is typically scavenged by nucleophiles present in the reaction mixture to form stable byproducts. wikipedia.orgpeptide.com
The relative ease of this cleavage is attributed to the stability of the tertiary carbocation formed. chemistrysteps.com While both Boc and benzyl-based protecting groups are acid-labile, the Boc group can be removed under more moderate acidic conditions (e.g., ~50% TFA in DCM), whereas benzyl-based groups require much stronger acids like HF or TFMSA. peptide.com This differential lability, while not strictly orthogonal, allows for a degree of selective deprotection. iris-biotech.depeptide.com
| Reagent for Boc Deprotection | Conditions |
| Trifluoroacetic acid (TFA) | Typically used in a 50/50 mix with dichloromethane (B109758) (DCM). wikipedia.orgpeptide.com |
| Hydrochloric acid (HCl) | Used as a 3 M solution in ethyl acetate (B1210297) or in methanol. wikipedia.org |
| Aluminum chloride (AlCl₃) | Allows for selective cleavage in the presence of other protecting groups. wikipedia.org |
| Trimethylsilyl iodide (TMSI) followed by methanol | A milder alternative for sensitive substrates. wikipedia.org |
| Thermolytic cleavage | Can be achieved at high temperatures. researchgate.net |
Functionality of the γ-tert-Butyl Ester (OtBu) Side-Chain Protection
The γ-carboxyl group of glutamic acid is another reactive site that requires protection to prevent side reactions, such as the formation of unwanted amide bonds. The tert-butyl (OtBu) ester is a commonly used protecting group for this purpose. iris-biotech.de
Chemical Principles of OtBu Protection
Similar to the Boc group, the OtBu ester is introduced to mask a reactive functional group. The tert-butyl ester protects the side-chain carboxyl group of glutamic acid, preventing its participation in peptide coupling reactions. This protection is crucial for ensuring that the peptide chain is extended in the correct sequence. The OtBu group is stable under the basic conditions often used for the removal of other protecting groups like Fmoc, making it a key component of the widely used Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS). iris-biotech.deiris-biotech.de
Acid-Labile Cleavage Mechanisms of the OtBu Group
The cleavage of the OtBu ester, like the Boc group, is achieved under acidic conditions. iris-biotech.de The mechanism is analogous to the acid-catalyzed hydrolysis of esters. Protonation of the carbonyl oxygen of the ester by a strong acid like TFA makes the carbonyl carbon more electrophilic. This facilitates the cleavage of the C-O bond, leading to the formation of a carboxylic acid and a stable tert-butyl cation. acs.org The tert-butyl cation is then neutralized by scavengers in the reaction mixture.
The acid lability of the OtBu group is a critical feature of the Fmoc/tBu strategy, where the final deprotection of the side-chain protecting groups and cleavage of the peptide from the resin support are often performed simultaneously using a strong TFA "cocktail". iris-biotech.dethermofisher.com
Steric and Electronic Influence of the OtBu Group on Reactivity and Stability
The bulky tert-butyl group exerts a significant steric influence on the glutamic acid residue. This steric hindrance can affect the reactivity of the molecule. For instance, the bulky nature of the OtBu group can hinder nucleophilic attack at the γ-carbonyl carbon, further contributing to its stability as a protecting group. acs.org Conformational analyses have suggested that the tert-butyl ester group orients itself to minimize steric interactions.
Electronically, the tert-butyl group is an electron-donating group through induction. This inductive effect can slightly influence the reactivity of the adjacent carbonyl group. However, its primary role remains that of a sterically demanding and acid-labile protecting group. The stability of peptides containing glutamic acid residues protected with OtBu is generally high under various synthetic conditions, contributing to its widespread use.
Activation by the p-Nitrophenyl Ester (ONp) Moiety
The activation of the C-terminal carboxyl group is achieved through the formation of a p-nitrophenyl ester (ONp). This is a critical feature for peptide bond formation.
The activating effect of the p-nitrophenyl group stems from its strong electron-withdrawing nature. This property is crucial for its function in facilitating peptide bond formation. The nitro group (-NO2) at the para position of the phenyl ring powerfully pulls electron density away from the ester's carbonyl carbon. This inductive and resonance effect makes the carbonyl carbon more electrophilic and, therefore, more susceptible to attack by a nucleophile, such as the amino group of an incoming amino acid.
The stability of the resulting p-nitrophenoxide anion is a key factor in its effectiveness. libretexts.org A good leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure. libretexts.org The p-nitrophenoxide ion is a relatively weak base due to the delocalization of the negative charge across the aromatic ring and the nitro group, making it an excellent leaving group during the nucleophilic acyl substitution reaction. spcmc.ac.in
In peptide synthesis, the formation of a peptide bond is a nucleophilic acyl substitution reaction. The carboxyl group of one amino acid is "activated" to facilitate its reaction with the amino group of another. The p-nitrophenyl ester is a well-established method for this activation. sci-hub.st
The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com First, the nucleophilic amino group of the second amino acid attacks the highly electrophilic carbonyl carbon of the ONp-activated glutamic acid derivative. This leads to the formation of a tetrahedral intermediate. libretexts.org In the second step, this intermediate collapses, and the C-O bond to the p-nitrophenoxide leaving group breaks. The carbonyl double bond is reformed, resulting in the formation of a new peptide bond and the release of p-nitrophenol as a byproduct. spcmc.ac.in This byproduct can be easily removed by extraction with a dilute aqueous base. spcmc.ac.in
The activation provided by the p-nitrophenyl ester is potent enough to drive the peptide coupling reaction efficiently but is also mild enough to minimize undesirable side reactions, such as those involving the side-chain functional groups of other amino acids. sci-hub.st While other activated esters, like trichlorophenyl derivatives, have also been used, p-nitrophenyl esters remain a popular choice due to their stability and reactivity. psu.edu
Mechanistic and Methodological Research in Peptide Synthesis Utilizing Boc Glu Otbu Onp
Application in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of peptide chains on an insoluble polymer support. chempep.com This methodology simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. iris-biotech.dethieme-connect.de Boc-Glu(OtBu)-ONp is primarily utilized within the framework of the Boc/Benzyl (B1604629) (Boc/Bz) protection strategy.
The p-nitrophenyl (ONp) ester of this compound functions as a pre-activated form of the amino acid, enabling it to react directly with the free N-terminal amine of the growing peptide chain attached to the solid support. spbu.ru ONp esters are classified as activated esters, which were among the earlier methods developed for promoting peptide bond formation.
| Parameter | Characteristic of this compound Coupling | Implication in SPPS |
|---|---|---|
| Activation Method | Pre-activated p-nitrophenyl (ONp) ester | No in situ activation step required; reagent is ready for direct coupling. |
| Reaction Kinetics | Moderate reaction rate compared to modern uronium/phosphonium (B103445) reagents. mesalabs.comuodiyala.edu.iq | May require extended coupling times or monitoring for completion to achieve high efficiency. iris-biotech.de |
| Byproducts | The primary byproduct is p-nitrophenol. | Byproduct is easily washed away from the resin-bound peptide. |
The Boc/Benzyl (Boc/Bz) strategy is a classical, yet robust, approach to SPPS. seplite.com This method is defined by the use of the acid-labile Boc group for temporary protection of the N-terminus and more acid-stable, benzyl-based groups for semi-permanent side-chain protection. thieme-connect.deseplite.com
The integration of this compound proceeds as follows:
Deprotection: The N-terminal Boc group of the peptide chain anchored to the resin is removed using a moderately strong acid, typically trifluoroacetic acid (TFA). seplite.com
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, often diisopropylethylamine (DIPEA), to liberate the free amine.
Coupling: A solution of this compound is added to the resin. The activated ONp ester reacts with the free amine of the resin-bound peptide, forming a new peptide bond and elongating the chain.
Final Cleavage: After the entire peptide sequence is assembled, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). seplite.comresearchgate.net The OtBu group on the glutamic acid side chain is stable to the repetitive TFA treatments but is removed during the final HF cleavage step.
The Fmoc/tBu strategy has become the more dominant method in contemporary SPPS, largely due to the milder conditions it employs. iris-biotech.de A comparison highlights the distinct advantages and disadvantages of each approach. The primary difference lies in the "orthogonality" of the protecting groups—the ability to remove one type of protecting group without affecting another. peptide.com
The Fmoc/tBu strategy uses a base-labile Fmoc group for N-terminal protection and acid-labile groups (like OtBu) for side chains. researchgate.netiris-biotech.de This is considered a truly orthogonal scheme. iris-biotech.de In contrast, the Boc/Bz strategy relies on differential acid lability: mild acid (TFA) for the temporary Boc group and strong acid (HF) for the permanent side-chain groups. seplite.comresearchgate.net
| Feature | Boc/Bz Strategy (utilizing this compound) | Fmoc/tBu Strategy (utilizing Fmoc-Glu(OtBu)-OH) |
|---|---|---|
| N-α Protection | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| N-α Deprotection Reagent | Acid (e.g., 25-50% TFA in DCM). seplite.comresearchgate.net | Base (e.g., 20% piperidine (B6355638) in DMF). researchgate.netiris-biotech.de |
| Side-Chain Protection | Typically Benzyl-based (e.g., Bzl, OBzl); OtBu is also used. iris-biotech.deiris-biotech.de | tert-Butyl-based (e.g., tBu, OtBu, Trt). iris-biotech.de |
| Final Cleavage Reagent | Strong, hazardous acid (e.g., HF, TFMSA). chempep.comresearchgate.net | Moderate acid (e.g., >90% TFA with scavengers). researchgate.net |
| Orthogonality | Based on differential acid lability. wiley-vch.de | Based on distinct chemical lability (base vs. acid). iris-biotech.de |
| Key Advantage | Robust for complex syntheses; less aggregation in some cases. chempep.com | Milder overall conditions; avoids hazardous HF; wider availability of derivatives. iris-biotech.deamericanpeptidesociety.org |
While the Boc strategy has been largely superseded, it remains the method of choice for synthesizing certain complex peptides, such as those containing base-sensitive linkages like thioesters, where the piperidine used for Fmoc removal would be destructive. iris-biotech.deresearchgate.net
The choice of solvent in SPPS is critical as it must facilitate both the swelling of the solid support resin and the dissolution of reagents. google.comgoogle.com The coupling reaction between this compound and the resin-bound peptide is highly dependent on the solvent environment.
Commonly used solvents in SPPS are polar aprotic solvents. google.com
Dimethylformamide (DMF): An excellent solvent for solvating peptide chains and swelling polystyrene-based resins, promoting high reaction rates.
N-Methyl-2-pyrrolidone (NMP): Similar to DMF, with a higher boiling point, also very effective at promoting coupling.
Dichloromethane (B109758) (DCM): Often used in Boc/Bz chemistry, particularly for the TFA deprotection step, as it is a good solvent for the Boc group. google.com
The hydrophobic nature of the Boc and OtBu protecting groups makes this compound well-suited for these organic solvents. google.comgoogle.com Aqueous environments are generally incompatible with this stage of the synthesis, as water can cause hydrolysis of the activated ONp ester, which would deactivate the amino acid derivative and prevent it from coupling to the peptide chain. google.com
| Solvent | Primary Role in SPPS with this compound | Key Property |
|---|---|---|
| Dimethylformamide (DMF) | Coupling and washing steps. | Excellent resin-swelling and reagent-solubilizing capacity. google.com |
| Dichloromethane (DCM) | Boc deprotection (with TFA) and washing. | High volatility, good solvent for protected amino acids. google.com |
| N-Methyl-2-pyrrolidone (NMP) | Alternative to DMF for coupling. | Higher boiling point and strong solvating power. google.com |
Methodological Comparison with Fmoc/tert-Butyl (Fmoc/tBu) Strategy in SPPS
Application in Solution-Phase Peptide Synthesis
While SPPS is dominant for laboratory-scale research, solution-phase synthesis remains relevant, particularly for the large-scale industrial production of peptides. chempep.com In this classical approach, all reactions are carried out in a homogeneous solution, with purification of the intermediate peptide after each step. thieme-connect.de
Solution-phase synthesis can be performed stepwise (one amino acid at a time) or via a more efficient convergent strategy known as fragment condensation. thieme-connect.de In this approach, smaller, protected peptide fragments are synthesized independently and then coupled together to form the final, larger peptide. thieme-connect.de
This compound is well-suited for the preparation of such peptide fragments. A protected di- or tri-peptide can be synthesized and its C-terminal activated for coupling to the N-terminus of another fragment. However, using an activated ester like this compound to couple a peptide fragment (rather than a single amino acid) carries an elevated risk of racemization at the C-terminal residue of the activated fragment. thieme-connect.de For this reason, other coupling methods, such as those employing acyl azides, are often preferred for fragment condensation to minimize loss of stereochemical integrity. thieme-connect.de
Hypothetical Convergent Synthesis Step:
Fragment A: H-Gly-Phe-Leu-OH
Fragment B Synthesis: this compound is coupled with H-Ala-Val-OMe to produce the protected tripeptide: Boc-Glu(OtBu)-Ala-Val-OMe .
Fragment Condensation: Fragment B is deprotected at its C-terminus (saponification of the methyl ester) and activated. It is then coupled to the deprotected N-terminus of Fragment A to form the final hexapeptide.
This convergent approach can be more efficient for producing large peptides than a linear, stepwise synthesis. thieme-connect.de
Advantages of Solution-Phase Methodologies for Specific Sequences
While solid-phase peptide synthesis (SPPS) is lauded for its efficiency and automation, particularly for longer peptides, liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, offers distinct advantages for certain applications. americanpeptidesociety.orgcpcscientific.com
One of the primary benefits of LPPS is the ability to purify intermediates at various stages of the synthesis. bachem.com This is particularly advantageous when dealing with shorter peptides or sequences that are prone to aggregation or other side reactions. americanpeptidesociety.orgbachem.comcreative-peptides.com By isolating and characterizing peptide fragments, researchers can ensure higher purity of the final product. bachem.comcreative-peptides.com This stepwise purification minimizes the accumulation of impurities that can be challenging to remove in SPPS, where purification typically occurs only at the final step. bachem.com
LPPS provides greater flexibility in the choice of solvents and reagents, allowing for better control over reaction conditions. fiveable.me This control can be crucial for optimizing the coupling of specific amino acid residues and for managing solubility issues that can arise with certain peptide sequences. creative-peptides.comfiveable.me For the synthesis of shorter peptides, typically less than 10 amino acids, LPPS can be a rapid and efficient method. bachem.comcreative-peptides.com The homogeneous reaction environment in solution facilitates full contact between reactants, often leading to faster reaction rates. creative-peptides.com
The scalability of LPPS is another significant advantage, making it a preferred method for the large-scale industrial production of peptides. americanpeptidesociety.orgwikipedia.org While SPPS can be limited by resin loading capacity, LPPS is more readily scaled up. americanpeptidesociety.org
Table 1: Comparison of Peptide Synthesis Methodologies
| Feature | Liquid-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Principle | Peptide chain is built in a liquid solution. bachem.com | Growing peptide chain is anchored to an insoluble polymer support. bachem.com |
| Purification | Allows for purification of intermediate fragments. bachem.com | Purification is typically performed at the end of the synthesis. bachem.com |
| Scalability | More easily scaled up for industrial production. americanpeptidesociety.orgwikipedia.org | Can be limited by resin loading capacity for very large-scale production. americanpeptidesociety.org |
| Automation | Less amenable to full automation. americanpeptidesociety.org | Highly suitable for automation. americanpeptidesociety.orgbachem.com |
| Speed | Can be faster for very short peptides. creative-peptides.com | Generally faster for longer peptides due to simplified washing steps. americanpeptidesociety.orgbachem.com |
| Reagent Usage | Often requires a moderate excess of reactants. bachem.com | Frequently uses a large excess of reagents to drive reactions to completion. cpcscientific.com |
Catalysis and Reagent Systems in Peptide Coupling Reactions
The formation of a peptide bond between two amino acids is not a spontaneous process and requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of the other. wikipedia.org A variety of coupling reagents and additive systems have been developed to achieve this activation efficiently and with minimal side reactions.
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used coupling reagents. google.comthermofisher.com Their mechanism involves the reaction with the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. google.comacs.orgcsic.es This intermediate can then react with the N-terminal amine of the growing peptide chain to form the desired peptide bond. google.comacs.org
However, the O-acylisourea intermediate is also susceptible to undesirable side reactions. It can rearrange to form a stable and unreactive N-acylurea, which terminates the coupling reaction. csic.espeptide.com In the context of α-amino acids, the intermediate can also lead to the formation of an oxazolone (B7731731), which can cause racemization. acs.orgcsic.es
DCC (N,N'-dicyclohexylcarbodiimide): DCC is a potent activating agent, but its use in solid-phase synthesis is limited because the byproduct, dicyclohexylurea (DCU), is insoluble in most common organic solvents, making it difficult to remove. google.compeptide.com This property, however, makes it a good choice for solution-phase synthesis where the DCU can be easily filtered off. peptide.com
DIC (N,N'-diisopropylcarbodiimide): DIC has largely replaced DCC in many applications, especially in SPPS. google.com The byproduct, diisopropylurea (DIU), is soluble in common organic solvents used in peptide synthesis, facilitating its removal. peptide.com
To overcome some of the limitations of carbodiimides, a class of coupling reagents based on phosphonium and aminium salts of hydroxybenzotriazoles were developed. fishersci.co.uk These reagents, often used in the presence of a base like diisopropylethylamine (DIEA), facilitate the in-situ formation of active esters that are more stable and less prone to side reactions than the O-acylisourea intermediate. fishersci.co.uksigmaaldrich.com
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): One of the earliest phosphonium reagents, BOP is highly efficient and minimizes racemization. peptide.com However, a significant drawback is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). peptide.com
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Developed as a safer alternative to BOP, PyBOP offers similar coupling efficiency without the formation of HMPA. peptide.com
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): An aminium salt that is highly efficient and results in rapid coupling with minimal racemization. peptide.com It is important to use HBTU in equimolar amounts as excess reagent can lead to guanidinylation of the N-terminal amine, terminating chain elongation. peptide.com
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar in structure to HBTU, HATU incorporates the more acidic HOAt, making it a more reactive coupling reagent. sigmaaldrich.compeptide.com This increased reactivity is beneficial for difficult couplings, including those involving sterically hindered amino acids. sigmaaldrich.com
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent analogous to HATU, PyAOP is also highly effective, particularly for coupling N-methyl amino acids. peptide.comthieme-connect.de
Table 2: Common Coupling Reagents and Their Characteristics
| Reagent | Class | Key Features | Potential Issues |
| DCC | Carbodiimide | Inexpensive, effective in solution-phase. peptide.comthieme-connect.de | Insoluble urea (B33335) byproduct complicates purification in SPPS. google.compeptide.com |
| DIC | Carbodiimide | Soluble urea byproduct, suitable for SPPS. google.compeptide.com | Can still lead to racemization and N-acylurea formation. csic.es |
| BOP | Phosphonium Salt | Highly efficient, minimal racemization. peptide.com | Forms carcinogenic byproduct (HMPA). peptide.com |
| HBTU | Aminium Salt | Fast and efficient coupling. peptide.com | Excess reagent can cause chain termination (guanidinylation). peptide.com |
| HATU | Aminium Salt | More reactive than HBTU, good for difficult couplings. sigmaaldrich.compeptide.com | Excess reagent can cause chain termination. peptide.com |
| PyBOP | Phosphonium Salt | Safer alternative to BOP with similar efficiency. peptide.com | |
| PyAOP | Phosphonium Salt | Highly effective, especially for hindered couplings. peptide.comthieme-connect.de |
To further improve the efficiency of peptide coupling and suppress side reactions, particularly racemization, ancillary additives are often used in conjunction with coupling reagents like carbodiimides. wikipedia.orgbachem.com
These additives react with the highly reactive O-acylisourea intermediate formed by carbodiimides to generate an active ester. acs.orgbachem.com While this active ester is less reactive than the O-acylisourea, it is more stable and less prone to racemization and rearrangement to N-acylurea. acs.orgpeptide.com
HOBt (1-Hydroxybenzotriazole): For a long time, HOBt was the most popular additive for carbodiimide-mediated couplings, effectively suppressing racemization. bachem.com However, due to its explosive nature in its anhydrous form, its use has become more restricted. bachem.combiosyn.com
HOAt (1-Hydroxy-7-azabenzotriazole): HOAt is more acidic than HOBt, leading to the formation of more reactive active esters. sigmaaldrich.com This accelerates coupling reactions and provides even better suppression of racemization compared to HOBt. bachem.com The pyridine (B92270) nitrogen in HOAt is also thought to provide anchimeric assistance during the coupling reaction. sigmaaldrich.com
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): As a non-explosive and safer alternative to HOBt and HOAt, Oxyma Pure has gained significant popularity. bachem.combiosyn.com It provides high coupling efficiency and low racemization rates, making it a "greener" choice in peptide synthesis. biosyn.com
Phosphonium and Aminium Coupling Reagents (e.g., BOP, HBTU, HATU, PyBOP, PyAOP)
Stereochemical Fidelity and Racemization Prevention
Maintaining the stereochemical integrity of the chiral α-carbon of amino acids during peptide synthesis is of paramount importance, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. Racemization, the conversion of a chiral amino acid from one enantiomer to its mirror image, can lead to the formation of diastereomeric peptides with altered or lost biological function. bachem.com
The activation of the carboxyl group of an N-protected amino acid, a necessary step for peptide bond formation, increases the acidity of the α-proton. bachem.com This makes it susceptible to abstraction by a base, which can lead to racemization through two primary mechanisms:
Direct Enolization: A base can directly abstract the α-proton, forming an enolate intermediate which, upon reprotonation, can yield a mixture of enantiomers. bachem.commdpi.com
Oxazolone Formation: The activated carboxyl group can be intramolecularly attacked by the carbonyl oxygen of the N-protecting group, forming a 5(4H)-oxazolone intermediate. bachem.commdpi.com These oxazolones are planar and readily tautomerize to their aromatic form, losing the stereochemical information at the α-carbon. bachem.com Subsequent reaction with an amine can open the ring to form a racemic peptide.
Several factors can influence the extent of racemization:
Nature of the Activating Group: Highly reactive activating groups increase the risk of racemization. mdpi.com
Protecting Group: Urethane-based protecting groups like Boc and Fmoc are known to suppress racemization by reducing the tendency for oxazolone formation compared to acyl-type protecting groups. bachem.com
Amino Acid Side Chain: Certain amino acids, like histidine and cysteine, are particularly prone to racemization. peptide.compeptide.com For glutamic acid derivatives, the presence of the side-chain carboxyl group does not inherently increase the risk of α-carbon racemization, especially when it is protected, as in this compound. In fact, cyclization involving the side-chain carboxyl group of glutamic acid is less problematic in terms of epimerization because it is not linked to a chiral carbon. thieme-connect.de
Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the rate of racemization. mdpi.com For instance, the use of weaker bases and lower temperatures is generally recommended to minimize epimerization. bachem.com The presence of additives like HOBt, HOAt, or Oxyma Pure is a key strategy to suppress racemization by converting the highly reactive activated species into more stable active esters. bachem.compeptide.com
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| This compound | N-α-tert-Butoxycarbonyl-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| DIC | N,N'-Diisopropylcarbodiimide |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| HOBt | 1-Hydroxybenzotriazole (B26582) |
| HOAt | 1-Hydroxy-7-azabenzotriazole |
| Oxyma Pure | Ethyl 2-cyano-2-(hydroxyimino)acetate |
| Boc | tert-Butoxycarbonyl |
| OtBu | tert-Butyl ester |
| ONp | p-Nitrophenyl ester |
| DIEA | N,N-Diisopropylethylamine |
| HMPA | Hexamethylphosphoramide |
| DCU | Dicyclohexylurea |
| DIU | Diisopropylurea |
| Fmoc | Fluorenylmethyloxycarbonyl |
| Z | Benzyloxycarbonyl |
| Bzl | Benzyl |
| TFA | Trifluoroacetic acid |
| NMM | N-methyl-morpholine |
| PAL-PEG-PS | Poly(ethylene glycol)-polystyrene |
| Dnp | 2,4-dinitrophenyl |
| Tos | Tosyl |
| Bom | Benzyloxymethyl |
| Trt | Trityl |
| Mmt | Monomethoxytrityl |
| Mtt | 4-Methyltrityl |
| Hmb | 2-hydroxy-4-methoxybenzyl |
| Dmb | 2,4-dimethoxybenzyl |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |
| DMSO | Dimethyl sulfoxide |
| NMP | N-methylpyrrole |
| DTT | Dithiothreitol |
| Ns | 2-Nitrobenzenesulfonyl |
| Bsmoc | 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl |
| Esc | 2-(Ethanesulfonyl)ethoxycarbonyl |
| Sps | 2-(p-Toluenesulfonyl)ethoxycarbonyl |
| Tfa | Trifluoroacetyl |
| Aib | α-Aminoisobutyric acid |
| Brop | Bromotris(pyrrolidino)phosphonium hexafluorophosphate |
| PyBroP | Bromotripyrrolidinophosphonium hexafluorophosphate |
| PyCloP | Chlorotris(pyrrolidino)phosphonium hexafluorophosphate |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |
| PyOxim | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)tri-1-pyrrolidinophosphonium hexafluorophosphate |
| EEDQ | N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline |
| HONM | 2-Hydroxyimino-2-cyanoacetic acid |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |
| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |
| PyClock | 6-Chloro-benzotriazol-1-yloxy-tris-pyrrolidino-phosphonium hexafluorophosphate |
| TOTU | O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate |
| TSTU | N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate |
| TATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |
| TNTU | O-[5-Norbornene-2,3-dicarboximido]-N,N,N',N'-tetramethyluronium tetrafluoroborate |
| TPTU | O-(2-Oxo-1(2H)pyridyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |
| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one |
| CDI | 1,1'-Carbonyldiimidazole |
| TCFH | Tetramethylchloroformamidinium hexafluorophosphate |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| WSCI | Water-Soluble Carbodiimide (EDC) |
| BDDC | N,N'-di-tert-butylcarbodiimide |
| PEC | N-tert-butyl-N'-ethylcarbodiimide |
| PIC | N,N'-di-isopropylcarbodiimide |
| DKP | Diketopiperazine |
| BEMT | 2-Bromo-3-ethyl-4-methylthiazolium tetrafluoroborate |
| HOSu | N-Hydroxysuccinimide |
| Dap | Diaminopropionic acid |
| A2bu | 2,4-Diaminobutyric acid |
| Orn | Ornithine |
| Lys | Lysine |
| Gln | Glutamine |
| Asn | Asparagine |
| Cys | Cysteine |
| Ser | Serine |
| Pro | Proline |
| Gly | Glycine |
| Leu | Leucine |
| Phe | Phenylalanine |
| Thr | Threonine |
| Asp | Aspartic acid |
| Arg | Arginine |
| Tyr | Tyrosine |
| Ile | Isoleucine |
| Ala | Alanine |
| Val | Valine |
| Trp | Tryptophan |
| Met | Methionine |
| Hyp | Hydroxyproline |
| Bip | Biphenylalanine |
| Pra | Propargylglycine |
Methodologies for Maintaining Chiral Purity
The preservation of the stereochemical integrity of amino acids during peptide synthesis is paramount, as racemization or epimerization can lead to biologically inactive or even harmful peptides. The use of active esters, such as the p-nitrophenyl (ONp) ester in this compound, is a strategy employed to mitigate this issue. rsc.org
Key strategies to maintain chiral purity include:
Use of Additives: The addition of hydroxylamine (B1172632) derivatives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to coupling reactions can suppress racemization. peptide.comhighfine.com These additives react with the activated amino acid to form an intermediate active ester that is less prone to racemization. peptide.com
Controlled Activation: Over-activation of the carboxylic acid group is a primary cause of racemization. rsc.org The moderate reactivity of the ONp ester helps to avoid this "overactivation," thus preserving chiral purity. rsc.org
Solvent and Base Selection: The choice of solvent and base can influence the rate of racemization. Non-polar solvents and sterically hindered bases are often preferred to minimize epimerization. mdpi.com
Temperature Control: Lowering the reaction temperature is a general practice to reduce the rate of many side reactions, including racemization. bachem.com
| Factor | Methodology for Maintaining Chiral Purity | Rationale |
| Activation | Use of moderately reactive active esters like ONp esters. rsc.org | Avoids "overactivation" of the carboxyl group, which is a primary driver of racemization. rsc.org |
| Additives | Incorporation of HOBt or Oxyma during coupling. peptide.comhighfine.com | Forms intermediate esters that are less susceptible to racemization. peptide.com |
| Reaction Conditions | Use of non-polar solvents and sterically hindered bases. mdpi.com | Minimizes the rate of base-catalyzed epimerization. mdpi.com |
| Temperature | Performing coupling reactions at lower temperatures. bachem.com | Reduces the kinetic rate of racemization reactions. bachem.com |
Investigation of Side Reactions during Peptide Elongation and Deprotection
Despite careful planning, side reactions can occur during both the coupling (elongation) and deprotection steps of peptide synthesis. Understanding and mitigating these reactions is crucial for obtaining a high yield of the desired peptide.
Pyroglutamyl Formation from Glutamic Acid Residues
N-terminal glutamic acid residues, particularly when the N-α-protecting group has been removed, are susceptible to intramolecular cyclization to form a pyroglutamyl (pGlu) residue. peptide.comresearchgate.net This reaction involves the side-chain carboxyl group attacking the free N-terminal amine, leading to the elimination of water and the formation of a five-membered lactam ring. wikipedia.org This modification is often undesirable as it blocks the N-terminus and can alter the biological activity of the peptide. wikipedia.org The formation of pGlu can occur spontaneously, especially at elevated temperatures or under certain buffer conditions, such as in phosphate (B84403) buffers. researchgate.neteurekalert.orggoogle.com
Elimination Reactions Involving the tert-Butyl Protecting Group
The tert-butyl (tBu) protecting group on the side chain of glutamic acid is generally stable but can be susceptible to elimination reactions under certain conditions. acs.org For instance, in Fmoc-based synthesis, repeated exposure to the basic conditions (e.g., piperidine) used for Fmoc group removal can lead to aspartimide formation in aspartic acid residues, a related side reaction. acs.org While less common for glutamic acid, similar base-catalyzed eliminations can occur, particularly with prolonged exposure or stronger bases. peptide.com
Unwanted Alkylations from Protecting Group Cleavage Byproducts
The cleavage of tert-butyl-based protecting groups, including the Boc and OtBu groups, is typically achieved with strong acids like trifluoroacetic acid (TFA). acs.orgwikipedia.org This process generates reactive tert-butyl cations. acs.orgpeptide.com These carbocations are electrophilic and can react with nucleophilic side chains of other amino acid residues in the peptide, such as tryptophan, methionine, and cysteine, leading to unwanted alkylation. acs.orgsigmaaldrich.comacs.org To prevent this, "scavengers" are added to the cleavage cocktail. acs.org Scavengers are nucleophilic compounds that trap the tert-butyl cations before they can react with the peptide. acs.orgresearchgate.net
Common Scavengers and Their Targets:
| Scavenger | Targeted Side Reaction | Mechanism |
| Triisopropylsilane (TIS) | Traps trityl and tert-butyl cations. acs.org | Acts as a hydride donor to reduce the carbocations. |
| Water | Traps tert-butyl cations. acs.org | Reacts with the carbocation to form tert-butanol. |
| Thioanisole | Protects tryptophan and methionine; scavenges sulfonyl groups. peptide.comresearchgate.netpeptide.com | Acts as a nucleophile to trap electrophilic species. |
| 1,2-Ethanedithiol (EDT) | Scavenges tert-butyl cations and reduces cysteine. sigmaaldrich.com | A potent thiol scavenger for carbocations. |
Orthogonality of Protecting Groups and Selective Deprotection Strategies
Orthogonality is a fundamental concept in peptide synthesis, referring to the use of multiple classes of protecting groups that can be removed under different, non-interfering conditions. peptide.comiris-biotech.de This allows for the selective deprotection of specific functional groups while others remain intact, enabling complex synthetic strategies like on-resin cyclization or side-chain modification. wikipedia.orgpeptide.com
This compound exemplifies an orthogonal protection scheme within the broader context of Boc-based solid-phase peptide synthesis (SPPS).
N-α-Boc group: This is a temporary protecting group, removed at each cycle of peptide elongation by treatment with a moderate acid like TFA. google.comthermofisher.com
γ-OtBu group: This is a semi-permanent protecting group for the side-chain carboxyl function. It is stable to the conditions used for Boc removal but is cleaved by strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage of the peptide from the resin. peptide.comgoogle.comnih.gov In the context of Fmoc/tBu chemistry, the OtBu group is cleaved by TFA along with other tBu-based side-chain protecting groups and the resin linker. wikipedia.orgiris-biotech.de
α-ONp ester: This is an activating group for the C-terminal carboxyl group. It is consumed during the coupling reaction when it is displaced by the nucleophilic attack of the free amino group of the growing peptide chain. rsc.org
Advanced Research Applications of Boc Glu Otbu Onp in Chemical Biology and Materials Science
Utilization in Bioconjugation Strategies for Molecular Probes and Conjugates
Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule. Boc-Glu(OtBu)-ONp is valuable in this context due to the reactivity of its p-nitrophenyl ester. This activated ester group readily reacts with nucleophiles, such as the primary amines found on proteins or other molecules, to form stable amide bonds. This reactivity allows for the precise attachment of the protected glutamic acid residue onto various molecular scaffolds.
This compound serves as a key building block in the development of molecular probes and bioconjugates. chemimpex.com For instance, in the SPOT synthesis technique, protected amino acids like Glu(OtBu) are assembled sequentially on a cellulose (B213188) membrane. researchgate.net This method allows for the creation of large arrays of different peptides, which can be used as molecular probes to study protein-protein interactions, map epitopes, or identify enzyme substrates. researchgate.net The cellulose acts as a solid support to which the peptides are conjugated, and the defined placement of each peptide spot creates a powerful tool for high-throughput screening. researchgate.net
Furthermore, the principles of using such activated amino acids extend to the synthesis of complex conjugates. However, the deprotection steps are critical. For example, in the synthesis of DNA-encoded peptide libraries, the removal of the OtBu group from a glutamic acid residue under certain conditions can lead to side reactions, such as the formation of a pyroglutamyl species. acs.org This highlights the need for carefully optimized reaction conditions when using this compound in the synthesis of highly complex bioconjugates to ensure the integrity of the final product. acs.org
Role in the Design and Synthesis of Biologically Active Peptides and Prodrugs
The primary application of this compound is as a fundamental building block in peptide synthesis, particularly for creating specific peptide sequences to study protein functions and interactions. chemimpex.comchemimpex.com The two protecting groups, Boc and OtBu, are orthogonal, meaning they can be removed under different chemical conditions. The Boc group is acid-labile and is typically removed to allow for the elongation of the peptide chain, while the OtBu group is more stable and requires stronger acidic conditions for removal, often in the final step of the synthesis. This differential protection is crucial for directing the chemical reactions and ensuring that only the desired peptide sequence is formed. chemimpex.com
The compound's structure is particularly valuable in pharmaceutical research for the design of prodrugs. chemimpex.comchemimpex.com A prodrug is an inactive or less active medication that is metabolized into its active form within the body. By incorporating this compound or similar derivatives into a drug molecule, researchers can enhance properties like bioavailability and targeted delivery. chemimpex.comchemimpex.com The glutamic acid moiety can be designed to be cleaved by specific enzymes at a target site, releasing the active pharmaceutical ingredient. This strategy is part of a broader effort to develop drug delivery systems that improve the efficacy and reduce the side effects of therapeutic agents. liverpool.ac.uk
Table 1: Physicochemical and Structural Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 69876-58-0 | glpbio.compeptide.com |
| Molecular Formula | C20H28N2O8 | glpbio.compeptide.com |
| Molecular Weight | 424.5 g/mol | glpbio.compeptide.com |
| Synonyms | 5-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | glpbio.com |
| Purity | ≥ 97% | bldpharm.com |
| Functional Groups | Boc (amine protection), OtBu (side-chain carboxyl protection), ONp (alpha-carboxyl activation) | chemimpex.comchemimpex.com |
| Storage Temperature | 0-8°C | chemimpex.com |
Applications in Material Science for Polymer Synthesis and Advanced Biomaterials Development
The utility of this compound extends into materials science, where it is used in the development of novel materials, particularly for creating polymers with specific, tailored properties. chemimpex.comchemimpex.com These polymers can be designed for specialized applications such as advanced drug delivery systems or in the field of tissue engineering. chemimpex.com
By incorporating this functionalized amino acid into a polymer backbone, scientists can create new biomaterials. These materials can be designed to be biodegradable, biocompatible, and to carry specific biological signals. For example, peptides containing glutamic acid can be polymerized or grafted onto surfaces to create scaffolds that promote cell adhesion and growth for tissue regeneration. The presence of the carboxyl group on the glutamic acid side chain (once deprotected) offers a site for further chemical modification, allowing for the attachment of other molecules to fine-tune the material's properties.
The synthesis of peptide-based materials, such as peptide nanoparticles, represents an advanced application. While patents may describe the use of similar protected amino acids like Fmoc-β-Glu(OtBu)-OH for creating amphiphilic peptides that self-assemble into nanoparticles, the underlying principle of using protected amino acids as building blocks is the same. google.com These nanostructures are being investigated for their potential in targeted drug delivery. Similarly, the creation of peptide arrays on cellulose, as discussed in the bioconjugation section, can also be considered a form of advanced biomaterial development, where the material is designed for high-throughput biological screening. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| N-alpha-t-Butyloxycarbonyl-L-glutamic acid-gamma-t-butyl ester-p-nitrophenyl ester | This compound |
| tert-Butoxycarbonyl | Boc |
| tert-Butyl ester | OtBu |
| p-Nitrophenyl ester | ONp |
| 9-Fluorenylmethoxycarbonyl | Fmoc |
| N-alpha-t-Butyloxycarbonyl-L-glutamic acid-gamma-t-butyl ester | Boc-Glu(OtBu)-OH |
Emerging Research Perspectives and Challenges for Boc Glu Otbu Onp
Development of More Efficient and Environmentally Benign Synthetic Routes
A significant challenge lies in achieving high yields without racemization, a common side reaction in peptide chemistry that can compromise the biological activity of the final peptide. wiley-vch.de Researchers are exploring novel coupling reagents and optimizing reaction conditions to suppress this unwanted side reaction.
Addressing Reactivity Contradictions and Optimization of Reaction Conditions
The reactivity of Boc-Glu(OtBu)-ONp can be influenced by a variety of factors, including the solvent, temperature, and the presence of catalysts. Optimizing these conditions is crucial for achieving high coupling efficiency and minimizing side reactions. For instance, the choice of solvent can significantly impact the solubility of the reactants and the transition state energy of the reaction.
A key challenge is to balance the need for high reactivity with the requirement for selectivity. The p-nitrophenyl ester is a good leaving group, which enhances the reactivity of the activated carboxyl group. However, this high reactivity can also lead to unwanted side reactions if not properly controlled. Researchers are investigating the use of additives and co-catalysts to modulate the reactivity of this compound and improve the outcome of peptide coupling reactions.
Key Reaction Parameters and their Effects
| Parameter | Effect on Reaction | Optimization Goal |
| Solvent | Influences solubility and reaction kinetics | Maximize reactant solubility and reaction rate |
| Temperature | Affects reaction rate and potential for side reactions | Achieve a balance between reaction speed and selectivity |
| Catalyst/Additive | Can enhance reaction rate and suppress side reactions | Improve coupling efficiency and minimize racemization |
Innovative Applications in Complex Molecular Architectures and Hybrid Materials
Beyond its traditional role in solid-phase peptide synthesis, this compound is finding new applications in the construction of complex molecular architectures and hybrid materials. sigmaaldrich.com Its bifunctional nature makes it a valuable building block for creating dendrimers, cyclic peptides, and other non-linear peptide structures. These complex molecules have potential applications in drug delivery, catalysis, and materials science.
Furthermore, the glutamic acid side chain can be deprotected to provide a handle for further functionalization, allowing for the attachment of other molecules such as polymers, nanoparticles, or fluorescent dyes. This opens up possibilities for creating novel hybrid materials with tailored properties. For example, peptides containing glutamic acid residues can be used to create self-assembling systems that form hydrogels or other ordered structures.
A significant area of research is the use of this compound and similar derivatives in the synthesis of peptide-based drugs and biomaterials. iris-biotech.de The ability to precisely control the sequence and structure of peptides is essential for developing new therapies and advanced materials with specific biological or physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
